molecular formula C14H8NNaO4 B1665726 Alrestatin sodium CAS No. 51876-97-2

Alrestatin sodium

Cat. No. B1665726
CAS RN: 51876-97-2
M. Wt: 277.21 g/mol
InChI Key: FKZUETPACPDEAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alrestatin sodium, also known as AY-22284A, is an inhibitor of aldose reductase . This enzyme is involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy . The molecular weight of Alrestatin sodium is 277.21 and its formula is C14H8NNaO4 .


Molecular Structure Analysis

The molecular structure of Alrestatin sodium is represented by the SMILES notation: O=C([O-])CN(C(C1=CC=CC2=CC=CC3=C12)=O)C3=O.[Na+] . The compound belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .


Physical And Chemical Properties Analysis

Alrestatin sodium has a molecular weight of 277.21 and its formula is C14H8NNaO4 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety And Hazards

Alrestatin sodium is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUETPACPDEAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199838
Record name Alrestatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alrestatin sodium

CAS RN

51876-97-2
Record name Alrestatin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alrestatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALRESTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alrestatin sodium
Reactant of Route 2
Reactant of Route 2
Alrestatin sodium
Reactant of Route 3
Alrestatin sodium
Reactant of Route 4
Reactant of Route 4
Alrestatin sodium
Reactant of Route 5
Reactant of Route 5
Alrestatin sodium
Reactant of Route 6
Alrestatin sodium

Citations

For This Compound
13
Citations
M Kobric, W Lippmann - Hormone and Metabolic Research, 1978 - thieme-connect.com
In the anaesthetized fasted non-diabetic male intact rat, alrestatin sodium injected as a bolus (0.75 mmol/kg, iv) did not affect basal plasma insulin or glucose levels. However, in …
Number of citations: 3 www.thieme-connect.com
W Lippmann, K Seethaler, LE Borella, TA Pugsley - Digestion, 1978 - karger.com
… Alrestatin sodium is an effective … , alrestatin sodium has been shown to give a positive effect on the neuropathy, ie the motor nerve conduction velocity (9). Recently, alrestatin sodium …
Number of citations: 5 karger.com
W Lippmann, M Kobric - Hormone and Metabolic Research, 1978 - thieme-connect.com
Alrestatin, a lens aldose reductase inhibitor, decreased iv arginine-induced glucagon levels and augmented arginine-stimulated insulin release in the ether anesthetized rat. Alrestatin …
Number of citations: 7 www.thieme-connect.com
DA Gapp, IA Macchi - Hormone and Metabolic Research, 1978 - thieme-connect.com
… Effect of Alrestatin Sodium on Glucose-Stimulated Insulin Secretion in the Fasted … Recently, alrestatin sodium has been demonstrated to augment arginine-stimulated insulin secretion …
Number of citations: 4 www.thieme-connect.com
GJ Zenon III, CV Abobo, BL Carter… - American Journal of …, 1990 - academic.oup.com
… Alrestatin sodium 4 g/day failed to produce improvements in clinical symptoms of neuropathy, neurological findings, or nerve conduction velocity in four patients with adult-onset …
Number of citations: 0 academic.oup.com
LA Distiller, BI Joffe, M Sandler, A Kark… - Journal of …, 1981 - Springer
Alrestatin, an aldose reductase inhibitor, was administered orally to 10 normal men. Its effect on basal plasma glucose, insulin and glucagon levels and on the response of glucose, …
Number of citations: 3 link.springer.com
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
… alrestatin [INN, USAN] (alrestatin sodium [USAN]) is an analogue of tolrestat and an ALDOSE REDUCTASE INHIBITOR (ARI). These agents have potential for the treatment of …
Number of citations: 83 books.google.com
S Inoue, GA Bray - Hormone and Metabolic Research, 1978 - thieme-connect.com
Two experiments have tested the hypothesis that pancreatic sensitivity to diabetogenic agents may be increased by obesity. In the first experiment, lean and hypothalamic obese (VMH) …
Number of citations: 13 www.thieme-connect.com
B Bogard - 2014 - search.proquest.com
The expense of researching and developing new drugs is growing and restricting our opportunities to treat people effectively. Drug repositioning offers a less expensive and more …
Number of citations: 3 search.proquest.com
CM Clark Jr, LN Mulmed, F Whitehouse - Patient Care, 1991 - go.gale.com
… Aldose reductase inhibitors (ARIs) including tolrestat, statil, and alrestatin sodium, which inhibit the enzyme that catalyzes the conversion of glucose to sorbitol-have not been proved as …
Number of citations: 2 go.gale.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.